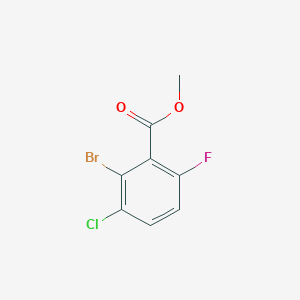

Methyl 2-bromo-3-chloro-6-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

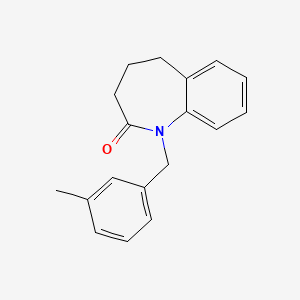

Vue d'ensemble

Description

“Methyl 2-bromo-3-chloro-6-fluorobenzoate” is a chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 . It is typically in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H5BrClFO2/c1-13-8(12)6-5(11)3-2-4(10)7(6)9/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.Applications De Recherche Scientifique

Enzyme Interaction and Inhibition : A study by Reynolds et al. (1988) investigated the reactivity of various halomethylbenzoyl formates with benzoylformate decarboxylase, an enzyme. This research is relevant because it explores the interaction between halogen-substituted benzoyl compounds and enzymes, which could shed light on the biochemical pathways and interactions involving Methyl 2-bromo-3-chloro-6-fluorobenzoate (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Chemical Reactivity and Synthesis : Gohier et al. (2003) explored the reactivity of organolithium reagents with halobenzoic acids. Their research helps understand the chemical behavior of halogen-substituted benzoic acids in synthesis processes, which is relevant to the synthesis and applications of this compound (Gohier, Castanet, & Mortier, 2003).

Novel Synthesis Applications : Kudo et al. (1996) described a novel synthesis method involving methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, a compound structurally similar to this compound. This study is important for understanding the potential synthetic routes and applications for such compounds (Kudo, Furuta, & Sato, 1996).

Thermochemistry of Halogenosubstituted Benzoic Acids : Zherikova and Verevkin (2019) analyzed the thermodynamic properties of halogenosubstituted benzoic acids, providing insight into the energetic and structural relationships that could be relevant to this compound (Zherikova & Verevkin, 2019).

Intramolecular Reactions and Catalysis : A study by Sahoo et al. (2012) on the intramolecular reactions of halothioureas underlines the potential chemical reactions and catalytic properties of halogen-containing compounds like this compound (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Environmental and Material Science Applications : The work of Ni et al. (2016) on the synthesis of fluorescent sensors using halogenated benzoic acids offers insights into the potential applications of this compound in sensor technology and environmental monitoring (Ni, Yan, Zhang, Shang, Du, Li, Zhao, Wang, & Xing, 2016).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P271).

Propriétés

IUPAC Name |

methyl 2-bromo-3-chloro-6-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(11)3-2-4(10)7(6)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJXCUMUFCZXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)